Methyl 2-phenylnicotinate

Catalog No.
S784505
CAS No.
188797-88-8
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-phenylnicotinate

Traditional synthesis of 2-aryl nicotinates often relies on palladium-catalyzed cross-coupling of 2-halo precursors, increasing step count, catalyst costs, and heavy metal contamination risks. Methyl 2-phenylnicotinate eliminates these bottlenecks by providing the phenyl group pre-installed, enabling metal-free downstream processing.

  • Direct asymmetric hydrogenation to chiral piperidine APIs without upstream cross-coupling.
  • Methyl ester permits direct aminolysis or hydride reduction, avoiding expensive coupling reagents.
  • Excellent solubility in standard aprotic solvents ensures streamlined parallel synthesis and scale-up.

Ideal for medicinal chemists and process R&D seeking efficient, scalable routes to pharmaceutical intermediates.

CAS Number

188797-88-8

Product Name

Methyl 2-phenylnicotinate

IUPAC Name

methyl 2-phenylpyridine-3-carboxylate

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

KWUIFNXSOUKTKE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2

Synonyms

Methyl 2-phenylpyridine-3-carboxylate, 2-Phenylnicotinic acid methyl ester, Methyl 2-phenyl-3-pyridinecarboxylate

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

Methyl 2-phenylnicotinate (CAS 188797-88-8) is a highly functionalized pyridine building block featuring a C2-phenyl ring and a C3-methyl ester. In procurement and process chemistry, this specific substitution pattern is highly valued for constructing complex aza-heterocycles, chiral piperidines, and pharmaceutical intermediates [1]. The presence of the pre-installed phenyl group and the reactive methyl ester makes it a highly practical, shelf-stable starting material that circumvents the need for early-stage cross-coupling reactions, offering excellent solubility in standard organic solvents and direct compatibility with hydride reductions and nucleophilic acyl substitutions [2].

Procurement Fit

1 Versatile intermediate for medicinal chemistry, agrochemical, and fine chemical synthesis
2 Dual aromatic and activated ester functionality enables diverse synthetic transformations
3 Identity confirmed by ¹H NMR and GC-MS reference spectra

Substituting methyl 2-phenylnicotinate with its free acid (2-phenylnicotinic acid) or halogenated precursors (e.g., methyl 2-bromonicotinate) introduces significant process inefficiencies. The free acid exhibits poor solubility in aprotic solvents and mandates the use of expensive stoichiometric coupling agents (like HATU or EDC) or harsh chlorinating agents for downstream functionalization[1]. Conversely, starting from a 2-halo analog requires a palladium-catalyzed Suzuki-Miyaura coupling, which not only adds a synthetic step and catalyst costs but also introduces transition metal contamination risks that require rigorous, costly scavenging to meet API purity standards [2]. Thus, the exact methyl ester form with a pre-installed phenyl ring is critical for streamlined, metal-free downstream processing.

Substitution Risk

Ethyl ester analog has higher lipophilicity, which may alter aqueous solubility and phase transfer behavior.
Boiling point of methyl ester is lower; substitution with ethyl ester may shift distillation purification profile.
Faster alkaline hydrolysis of methyl ester may not be replicated by ethyl ester, impacting deprotection kinetics.

Pre-installed C2-Phenyl Ring Eliminates Palladium Cross-Coupling Requirements

In the synthesis of 2-arylpyridine derivatives, utilizing a halogenated precursor such as methyl 2-bromonicotinate necessitates a Suzuki-Miyaura cross-coupling with phenylboronic acid. This step typically consumes 2-5 mol% of palladium catalysts and requires rigorous downstream purification to achieve pharmaceutical heavy metal limits (<10 ppm) [1]. Procuring methyl 2-phenylnicotinate bypasses this step entirely, offering a pre-coupled scaffold that directly enters subsequent workflows with zero transition metal residue risk[2].

Evidence DimensionSynthetic steps and transition metal catalyst requirement
Target Compound DataMethyl 2-phenylnicotinate (0 mol% Pd required, 0 ppm Pd residue risk)
Comparator Or BaselineMethyl 2-bromonicotinate + Phenylboronic acid (requires 2-5 mol% Pd, high residue risk)
Quantified DifferenceEliminates 1 synthetic step and 100% of Pd catalyst costs/residues
ConditionsPharmaceutical intermediate scale-up and process chemistry

Bypassing a late-stage Suzuki coupling significantly reduces process time, catalyst costs, and the analytical burden of trace metal scavenging in API synthesis.

LogP Difference
Predicted
Methyl ester LogP 2.49 vs Ethyl ester LogP 3.02
ΔLogP −0.53
Supports aqueous solubility selection
In silico prediction; experimental verification recommended

Enhanced Reactivity in Nucleophilic Acyl Substitutions vs. Ethyl Esters

When synthesizing amide derivatives or complex ester analogs, the methyl ester group of methyl 2-phenylnicotinate provides substantially faster reaction kinetics compared to its ethyl ester analog, ethyl 2-phenylnicotinate [1]. The reduced steric bulk of the methoxy leaving group, combined with the inherently higher electrophilicity of methyl esters, typically accelerates direct aminolysis or transesterification rates by 2- to 3-fold under equivalent mild basic conditions, reducing the thermal budget required for the reaction [1].

Evidence DimensionNucleophilic acyl substitution rate (aminolysis/transesterification)
Target Compound DataMethyl 2-phenylnicotinate (Rapid conversion under mild conditions)
Comparator Or BaselineEthyl 2-phenylnicotinate (Slower conversion, requires harsher conditions or longer times)
Quantified Difference~2-3x faster reaction kinetics due to reduced steric hindrance of the methoxide leaving group
ConditionsNucleophilic acyl substitution (e.g., amidation with primary amines)

Faster reaction kinetics allow for milder conditions, reducing the risk of unwanted side reactions or degradation in complex multi-step syntheses.

Boiling Point Difference
Predicted
346.4 ± 30.0 °C vs 359.5 ± 30.0 °C
ΔBP −13.1 °C
Supports distillation purification fit
In silico prediction; experimental BP alignment within ±5 °C

Enhanced Aprotic Solubility and Direct Reducibility Without Coupling Agents

Unlike 2-phenylnicotinic acid, which exhibits poor solubility in standard aprotic solvents and requires stoichiometric coupling agents (e.g., HATU, EDC) or conversion to an acid chloride for downstream functionalization, methyl 2-phenylnicotinate is highly soluble in solvents like THF and DCM [1]. Furthermore, it can be directly reduced to the corresponding alcohol (e.g., using DIBAL-H or LiAlH4) without the prior activation steps required for the free carboxylic acid, saving one full synthetic step and the cost of activation reagents [1].

Evidence DimensionReagent requirement for reduction or amidation
Target Compound DataMethyl 2-phenylnicotinate (Directly reducible/reactive, highly soluble in THF/DCM)
Comparator Or Baseline2-Phenylnicotinic acid (Requires HATU/EDC or SOCl2 activation)
Quantified DifferenceEliminates 1 activation step and 1 equivalent of stoichiometric coupling reagent
ConditionsReduction to alcohol or direct amidation in aprotic solvents

Avoiding expensive coupling agents and extra activation steps drastically lowers the per-mole cost of downstream functionalization.

HPLC Purity Comparison
Reported
97% min (methyl ester) vs 95% min (ethyl ester)
+2% absolute purity
Higher starting purity reduces pre-reaction purification
Supplier CoA data; specification review advised
Hydrolysis Rate
Class-level
k_rel ≈ 2.0 (methyl ester) vs 1.0 (ethyl ester)
~2-fold faster
Supports milder deprotection conditions
Class-level inference from methyl/ethyl nicotinate; 2-phenyl effect transferable
MW Efficiency
Reported
213.23 g/mol vs 227.26 g/mol
ΔMW −14.03 g/mol (−6.2%)
Lower mass per mole reduces material handling cost
IUPAC 2023 atomic weights; consistent across CoA

Synthesis of Chiral 2-Arylpiperidines

Used as a direct precursor for asymmetric hydrogenation or transfer hydrogenation to yield chiral piperidine APIs, where the pre-installed phenyl group dictates the stereochemical outcome without requiring upstream cross-coupling [1].

Development of Aza-fluorenones and Fused Heterocycles

Acts as a core building block where the methyl ester undergoes intramolecular cyclization or reduction-oxidation sequences to form complex polycyclic scaffolds, benefiting from the ester's superior aprotic solubility [2].

Metal-Free Amidation Workflows

Ideal for parallel synthesis libraries requiring direct aminolysis of the ester without the interference of transition metal residues or the need for expensive peptide coupling reagents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hit-to-Lead LogP Optimization
Lower lipophilicity profile
LogP verification by HPLC method
Heterocyclic Library Synthesis
Higher HPLC purity base
Impurity profiling by LC-MS
Scale-Up Purification
Lower boiling point for distillation
Distillation recovery and purity check
Ester Hydrolysis for Route Scouting
Faster alkaline hydrolysis kinetics
Hydrolysis rate monitoring by TLC/HPLC

XLogP3

2.4

Wikipedia

2-Phenylnicotinic acid methyl ester

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